(S)-N-Methyltetrahydro-2H-pyran-3-amine
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Overview
Description
(S)-N-Methyltetrahydro-2H-pyran-3-amine: is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol . It is a derivative of tetrahydro-2H-pyran, featuring a methyl group attached to the nitrogen atom in the pyran ring. This compound is of interest in various scientific research applications due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Reduction of Pyran-3-one: One common synthetic route involves the reduction of pyran-3-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Methylation of Tetrahydro-2H-pyran-3-amine: Another method involves the methylation of tetrahydro-2H-pyran-3-amine using methyl iodide (CH3I) in the presence of a base such as triethylamine (Et3N).
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
(S)-N-Methyltetrahydro-2H-pyran-3-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyran-3-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert pyran-3-one back to this compound using reducing agents like LiAlH4 or NaBH4.
Substitution: Nucleophilic substitution reactions can occur at the pyran ring, involving reagents such as halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: CrO3, KMnO4, acidic conditions.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: Halides, alkylating agents, polar aprotic solvents.
Major Products Formed:
Oxidation: Pyran-3-one.
Reduction: this compound.
Substitution: Substituted pyran derivatives.
Scientific Research Applications
(S)-N-Methyltetrahydro-2H-pyran-3-amine: has diverse applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific biological targets.
Industry: It is utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (S)-N-Methyltetrahydro-2H-pyran-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-N-Methyltetrahydro-2H-pyran-3-amine: can be compared with other similar compounds, such as:
N-Methyltetrahydrofuran-3-amine: Similar structure but with a furan ring instead of a pyran ring.
N-Methyltetrahydro-2H-pyran-4-amine: Similar structure but with a different position of the amino group on the pyran ring.
N-Methyltetrahydro-2H-thiopyran-3-amine: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.
These compounds share similarities in their core structure but differ in their functional groups and chemical properties, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
(3S)-N-methyloxan-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPPRONALWRIKK-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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